N-ethyloctan-1-amine;hydrochloride
Description
N-Ethyloctan-1-amine hydrochloride is a primary amine salt derived from octan-1-amine (a straight-chain C8 amine) substituted with an ethyl group at the nitrogen atom, followed by protonation with hydrochloric acid.
Properties
CAS No. |
114310-14-4 |
|---|---|
Molecular Formula |
C10H24ClN |
Molecular Weight |
193.76 g/mol |
IUPAC Name |
N-ethyloctan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H23N.ClH/c1-3-5-6-7-8-9-10-11-4-2;/h11H,3-10H2,1-2H3;1H |
InChI Key |
UYAYEPHMQOVTOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNCC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyloctan-1-amine;hydrochloride can be synthesized through several methods. One common approach involves the alkylation of octan-1-amine with ethyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of octan-1-amine attacks the ethyl halide, resulting in the formation of N-ethyloctan-1-amine. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyloctan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert the amine to its corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Alkyl halides and acid chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alkanes.
Substitution: Various alkylated amines and amides.
Scientific Research Applications
N-ethyloctan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex amine derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-ethyloctan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The ethyl group attached to the nitrogen atom can influence the compound’s binding affinity and specificity. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Differences
Key Observations:
- Chain Length and Branching: The target compound’s C8 chain confers higher hydrophobicity compared to shorter-chain analogs (e.g., C₅ or C₇). Cyclohexane derivatives (e.g., ) exhibit rigid, non-planar structures, reducing solubility in polar solvents.
- Substituent Effects : Chloro groups (e.g., ) increase electrophilicity and toxicity, while unsaturated chains (e.g., ) introduce reactivity toward oxidation or addition reactions.
Physicochemical Properties
Key Observations:
- Solubility : Straight-chain amine hydrochlorides (e.g., target compound) generally exhibit better aqueous solubility than cyclic or chloro-substituted analogs.
- Stability : Chloro-substituted amines (e.g., ) may decompose at high temperatures, while unsaturated analogs (e.g., ) require protection from light/oxidizers.
Key Observations:
- Pharmaceuticals : Chloro- and dimethyl-substituted amines (e.g., ) are critical in synthesizing anticholinergics or antihistamines.
- Research : Unsaturated amines (e.g., ) are explored in material science for crosslinking or copolymerization.
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
